Cas no 2172497-36-6 (2-(trifluoromethyl)spiro3.5nonan-2-ylmethanamine)

2-(trifluoromethyl)spiro3.5nonan-2-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)spiro3.5nonan-2-ylmethanamine
- EN300-1695968
- [2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine
- 2172497-36-6
-
- インチ: 1S/C11H18F3N/c12-11(13,14)10(8-15)6-9(7-10)4-2-1-3-5-9/h1-8,15H2
- InChIKey: ZCYOACQLRXRFHX-UHFFFAOYSA-N
- ほほえんだ: FC(C1(CN)CC2(CCCCC2)C1)(F)F
計算された属性
- せいみつぶんしりょう: 221.13913406g/mol
- どういたいしつりょう: 221.13913406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26Ų
2-(trifluoromethyl)spiro3.5nonan-2-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695968-0.05g |
[2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine |
2172497-36-6 | 0.05g |
$5336.0 | 2023-09-20 | ||
Enamine | EN300-1695968-0.5g |
[2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine |
2172497-36-6 | 0.5g |
$6098.0 | 2023-09-20 | ||
Enamine | EN300-1695968-0.25g |
[2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine |
2172497-36-6 | 0.25g |
$5844.0 | 2023-09-20 | ||
Enamine | EN300-1695968-1.0g |
[2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine |
2172497-36-6 | 1g |
$6352.0 | 2023-06-04 | ||
Enamine | EN300-1695968-1g |
[2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine |
2172497-36-6 | 1g |
$6352.0 | 2023-09-20 | ||
Enamine | EN300-1695968-0.1g |
[2-(trifluoromethyl)spiro[3.5]nonan-2-yl]methanamine |
2172497-36-6 | 0.1g |
$5590.0 | 2023-09-20 |
2-(trifluoromethyl)spiro3.5nonan-2-ylmethanamine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
2-(trifluoromethyl)spiro3.5nonan-2-ylmethanamineに関する追加情報
Comprehensive Overview of 2-(Trifluoromethyl)spiro[3.5]nonan-2-ylmethanamine (CAS No. 2172497-36-6)
The compound 2-(trifluoromethyl)spiro[3.5]nonan-2-ylmethanamine (CAS No. 2172497-36-6) is a highly specialized organic molecule featuring a unique spirocyclic structure combined with a trifluoromethyl group. This structural complexity makes it a valuable intermediate in pharmaceutical research, agrochemical development, and advanced material science. The presence of the spiro[3.5]nonane scaffold and the methanamine functional group contributes to its versatility in synthetic applications, particularly in the design of bioactive molecules.
In recent years, the demand for fluorinated compounds like 2-(trifluoromethyl)spiro[3.5]nonan-2-ylmethanamine has surged due to their enhanced metabolic stability and lipophilicity, which are critical properties in drug discovery. Researchers are increasingly exploring its potential in central nervous system (CNS) drug development, as the trifluoromethyl group can improve blood-brain barrier penetration. Additionally, its spirocyclic framework offers conformational rigidity, a desirable trait for targeting specific protein binding sites.
The synthesis of CAS No. 2172497-36-6 involves multi-step organic transformations, often starting from readily available spirocyclic precursors. Key steps include the introduction of the trifluoromethyl group via radical or nucleophilic pathways, followed by functionalization to yield the methanamine moiety. Modern techniques such as flow chemistry and catalyzed cross-coupling have been employed to optimize its production, addressing challenges like regioselectivity and yield improvement.
From an industrial perspective, 2-(trifluoromethyl)spiro[3.5]nonan-2-ylmethanamine is gaining attention for its role in high-performance materials. Its incorporation into polymers and coatings can enhance thermal stability and chemical resistance, making it suitable for aerospace and electronics applications. Furthermore, its fluorine-rich structure aligns with the growing trend of sustainable chemistry, as fluorinated compounds often exhibit reduced environmental persistence compared to traditional halogenated alternatives.
Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its purity and structural integrity. Recent advancements in computational chemistry have also enabled predictive modeling of its physicochemical properties, aiding in the rational design of derivatives with tailored functionalities.
In conclusion, 2-(trifluoromethyl)spiro[3.5]nonan-2-ylmethanamine (CAS No. 2172497-36-6) represents a cutting-edge compound with broad applicability across multiple scientific disciplines. Its unique spirocyclic and fluorinated features position it as a key player in the next generation of innovative materials and therapeutic agents, driving forward both academic and industrial research endeavors.
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